2,4-Dimethylaniline

Catalog No.
S575048
CAS No.
95-68-1
M.F
C8H11N
C8H11N
(CH3)2C6H3NH2
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylaniline

CAS Number

95-68-1

Product Name

2,4-Dimethylaniline

IUPAC Name

2,4-dimethylaniline

Molecular Formula

C8H11N
C8H11N
(CH3)2C6H3NH2

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3

InChI Key

CZZZABOKJQXEBO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N)C

solubility

1 to 5 mg/mL at 63 °F (NTP, 1992)
Sol in alcohol, ether, benzene; slightly soluble in water
Soluble in organic solvents.
Solubility in water, g/100ml at 20 °C: 0.5

Synonyms

2,4-Dimethylaniline; 1-Amino-2,4-dimethylbenzene; 2,4-Dimethylaniline; 2,4-Dimethylbenzenamine; 2,4-Dimethylphenylamine; 2,4-Xylylamine; 4-Amino-1,3-dimethylbenzene; 4-Amino-1,3-xylene; NSC 7640; m-Xylidine

Canonical SMILES

CC1=CC(=C(C=C1)N)C

The exact mass of the compound 2,4-Dimethylaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 63° f (ntp, 1992)sol in alcohol, ether, benzene; slightly soluble in watersoluble in organic solvents.solubility in water, g/100ml at 20 °c: 0.5. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of primary arylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethylaniline (CAS 95-68-1), also known as 2,4-xylidine, is a primary aromatic amine characterized by its specific ortho- and para-methyl substitution pattern. Operating as a pumpable liquid at standard room temperature (melting point ~16 °C, boiling point 214–218 °C), this compound is a highly processable building block in industrial organic synthesis [1]. Unlike highly sterically hindered isomers, its structural asymmetry provides a highly accessible amine group with a pKa of 4.89, making it a strong nucleophile for condensation and alkylation reactions[1]. In procurement contexts, it is primarily sourced as the obligate, non-substitutable precursor for the commercial acaricide Amitraz, as well as a key intermediate for specific azo dyes and veterinary pharmaceuticals where its exact substitution pattern dictates downstream biological or optical activity [2].

Substituting 2,4-Dimethylaniline with other xylidine isomers or generic anilines leads to immediate process failures in targeted syntheses and material handling. Procurement of the 2,6-dimethylaniline isomer introduces severe steric hindrance due to dual ortho-methyl groups, which suppresses amine nucleophilicity and prevents the efficient formation of bulky formamidines [1]. Furthermore, attempting to use the 3,4-dimethylaniline isomer fundamentally alters material handling requirements; because the 3,4-isomer is a solid at room temperature (melting point 51 °C), it cannot be directly pumped into continuous-flow reactors without heated lines or pre-dissolution [2]. Finally, for agrochemical applications like Amitraz production, the 2,4-substitution pattern is strictly required for the final molecule's binding affinity to octopamine receptors, rendering all other isomers biologically useless in this specific context [3].

Nucleophilic Basicity: Overcoming Steric Hindrance

The basicity and nucleophilicity of aromatic amines directly dictate their reaction kinetics in electrophilic additions and condensations. 2,4-Dimethylaniline exhibits a pKa of 4.89, making it approximately ten times more basic than its di-ortho substituted counterpart, 2,6-dimethylaniline (pKa ~3.89–3.95)[1]. This quantitative difference arises because the single ortho-methyl group in the 2,4-isomer does not completely inhibit the resonance and solvation of the amine, whereas the dual ortho-methyls in the 2,6-isomer severely restrict protonation and nucleophilic attack [2]. For procurement, this means 2,4-dimethylaniline is required for high-yield condensation reactions where 2,6-dimethylaniline would stall or require extreme forcing conditions.

Evidence DimensionAmine Basicity (pKa)
Target Compound Data4.89
Comparator Or Baseline3.89 - 3.95 (2,6-Dimethylaniline)
Quantified Difference~1.0 pKa unit higher (10x more basic)
ConditionsStandard aqueous conditions at 25 °C

Higher basicity ensures rapid, high-yielding nucleophilic attack during the synthesis of complex amides and formamidines, directly reducing batch times.

Thermal Phase Behavior for Reactor Processability

Phase behavior at room temperature is a critical parameter for industrial scale-up and reactor feeding. 2,4-Dimethylaniline has a melting point of approximately 16 °C, remaining a pumpable liquid under standard indoor factory conditions [1]. In stark contrast, its close in-class substitute, 3,4-dimethylaniline, possesses a melting point of 51 °C, existing as a solid that requires either heated transfer lines or solvent pre-mixing[2]. Procuring the 2,4-isomer eliminates the energy overhead and equipment complexity associated with solid-handling or melt-feeding in continuous manufacturing workflows.

Evidence DimensionMelting Point (Physical State at 20-25 °C)
Target Compound Data~16 °C (Liquid)
Comparator Or Baseline51 °C (Solid) (3,4-Dimethylaniline)
Quantified Difference35 °C lower melting point
ConditionsStandard atmospheric pressure, room temperature handling

The liquid state of 2,4-dimethylaniline allows for seamless, direct pumping into industrial reactors without the need for thermal jacketing or pre-dissolution.

Precursor Suitability for One-Pot Formamidine Synthesis

The commercial viability of the acaricide Amitraz relies on a one-pot condensation of an aniline with triethyl orthoformate and N-methylformamide. 2,4-Dimethylaniline is structurally optimized for this, achieving 71–75% yields of high-purity (>98%) Amitraz under catalyzed conditions at 120–180 °C [1]. If a highly hindered analog like 2,6-dimethylaniline were substituted, the dual ortho-methyl steric blocking would severely inhibit the formation of the bulky N-methylbis(xylyliminomethyl)amine structure, resulting in trace yields or complete reaction failure [2]. This makes 2,4-dimethylaniline the strict, non-substitutable precursor for this class of agrochemicals.

Evidence DimensionYield in one-pot formamidine condensation
Target Compound Data71–75% yield of target di-substituted formamidine
Comparator Or BaselineTrace/Failure (2,6-Dimethylaniline, due to severe steric blocking)
Quantified DifferenceEnables viable commercial-scale production vs. reaction failure
ConditionsCatalyzed condensation with triethyl orthoformate at 120–180 °C

Procurement of this exact isomer is mandatory for Amitraz production, as other isomers cannot physically accommodate the required bulky substitutions.

Commercial Synthesis of Amitraz and Veterinary Acaricides

Directly downstream of its optimal steric profile and high nucleophilicity (pKa 4.89), 2,4-dimethylaniline is the mandatory starting material for Amitraz. Its lack of dual ortho-hindrance allows for efficient one-pot condensation with N-methylformamide, making it the standard procurement choice for agrochemical manufacturers [1].

Continuous-Flow Manufacturing of Azo Dyes

Because 2,4-dimethylaniline remains a liquid at room temperature (unlike the solid 3,4-isomer), it is highly suited for continuous-flow diazotization processes. It can be directly pumped into microreactors to produce vivid azo dyes and organic pigments without the risk of line-clogging or the need for heated feed tanks [2].

Synthesis of Specialized Pharmaceutical Intermediates

The specific basicity and single open ortho-position of 2,4-dimethylaniline make it an ideal precursor for synthesizing targeted pharmaceuticals, such as certain NSAID derivatives (e.g., Mefenamic acid analogs). Its reactivity profile ensures predictable electrophilic aromatic substitution and N-alkylation compared to the highly hindered 2,6-xylidine [3].

Physical Description

2,4-xylidine is a dark brown liquid. (NTP, 1992)
Clear, pale yellow liquid; Turns reddish to brown when exposed to air; [ICSC] Dark brown liquid; [CAMEO] Colorless to tan liquid; [HSDB] Yellow liquid; [Alfa Aesar MSDS]
CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.

Color/Form

Colorless to tan, oily liquid

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

121.089149355 g/mol

Monoisotopic Mass

121.089149355 g/mol

Boiling Point

417 °F at 760 mmHg (NTP, 1992)
214 °C @ 760 mm Hg
214 °C

Flash Point

205 °F (NTP, 1992)
90 °C

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.19

Density

0.978 at 68 °F (NTP, 1992) - Less dense than water; will float
0.9723 @ 20 °C/4 °C
Relative density (water = 1): 0.97

LogP

1.68 (LogP)
log Kow = 1.68 at pH of 7.5
1.68

Odor Threshold

Odor threshold in air= 1.00X10+12 molecules/cc. /Xylidine/
Threshold for xylidine is 0.0240 mg/cu m /Xylidine/

Decomposition

When heated to decomp, xylidines emit highly toxic fumes. /Xylidines/

Melting Point

61 °F (NTP, 1992)
-14.3 °C
Prisms; boiling-point 255.1 °C at 760 mm Hg; melting point 235 °C; practically insoluble in cold water /2,4-xylidine hydrochloride/
-16 °C

UNII

367R1L22C9

Related CAS

21436-96-4 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.21%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (99.21%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (29.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (29.92%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (70.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (98.43%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 126.7 °F ; 5 mmHg at 175.6 °F; 760 mmHg at 412.7 °F (NTP, 1992)
0.13 [mmHg]
Vapor pressure: 1 mm Hg at 52.6 °C
0.133 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 11

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

95-68-1

Metabolism Metabolites

YIELDS IN RABBITS 4-AMINO-3-METHYLBENZOIC ACID & 2,4-DIMETHYLPHENYLSULFAMATE. /FROM TABLE/
2,4-Xylidine is oxidized mainly to 3-methyl-4-aminobenzoic acid.
2,4-Xylidine is absorbed through the GI tract, the skin and the respiratory tract. It is metabolized and excreted in the urine. In the urine of rats, 2,4-xylidine appears mainly unchanged or as 4-amino-3-methylbenzoic acid or N-acetyl-4-amino-3-methylbenzoic acid and their sulfate or glucuronide conjugates. These compounds are formed after oxidation at the p- methyl group. In addition, 6-hydroxy-2,4-xylidine has been identified as a major metabolite in the urine or dogs. Traces of N-methyl-2,4-dimethyl-aniline are also detectable in the urine of both species. The quantity of metabolites in the urine does not incr after repeated admin of 2,4-xylidine.
The xylidine 2,4-dimethylaniline produces hepatic cholangiofibrosis, bile duct proliferation, and foci of cellular hyperplasia and degeneration in the rat. The same cmpd is relatively innocuous in the dog. ... The major urinary metabolite of 2,4-dimethylaniline in the rat was N-acetyl-4-amino-3-methylbenzoic acid while in the dog it was 6-hydroxy-2,4-dimethylaniline. The dog also produced a smaller amt of unacetylated 4-amino-3-methylbenzoic acid and its glycine conjugate. ... In rats, repeated admin of either xylidine /2,4-dimethylaniline or 2,6-dimethylaniline/ for 10 days failed to incr the appearance of metabolites, but 3-methylcholanthrene did incr the urinary concn of N-acetyl-4-amino-3-methylbenzoic acid in 2,4-dimethylaniline dose rats.
2,4-dimethylaniline has known human metabolites that include N-(2,4-Dimethylphenyl)acetamide.

Wikipedia

2,4-Xylidine

Biological Half Life

HALF-LIFE OF 2,4-XYLIDINE ABSORPTION BY SMALL INTESTINE IN VIVO IN RAT WAS 15.7 MIN.

Methods of Manufacturing

... By reduction of asymmetrical 2,4-dimethylnitrobenzene with iron & acetic acid. ... Commercially by nitrating & reducing commercial xylene & is separated from resulting isomeric mixt of xylidines by formation of the acetate salt.
m-Xylene (nitration/nitro reduction; coproduced with 2,6-xylidine)
... Usually obtained by iron reduction of the corresponding nitroxylene.
Produced by the catalytic hydrogenation of the corresponding nitro derivative.

General Manufacturing Information

Benzenamine, 2,4-dimethyl-: ACTIVE

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY HAS BEEN USED TO SEPARATE & IDENTIFY ... 2,4-XYLIDINE ... . ... 2,4-XYLIDINE, IN AIR ... ADSORBED ON SILICA GEL, DESORBED WITH ETHANOL & DETERMINED BY GAS CHROMATOGRAPHY.
... 2,4-XYLIDINE ... DETERMINED COLORIMETRICALLY BY REACTION WITH POTASSIUM PEROXYDISULFATE; IN NATURAL WATERS @ CONC OF 0.1 MG/L BY FORMING COLORED 4-AMINO-ANTIPYRINE COMPLEX.
ANALYTE: XYLIDINE; MATRIX: AIR; RANGE: 12.5-50.0 MG/CU M; PROCEDURE: ADSORPTION ON SILICA GEL, DESORPTION WITH 95% ETHANOL, GAS CHROMATOGRAPHY /TOTAL XYLIDINE/
ANALYTE: AROMATIC AMINES; MATRIX: AIR; RANGE: 0.01-14 MG/SAMPLE; PROCEDURE: ADSORPTION ON SILICA GEL; ELUTION BY ETHANOL; GAS CHROMATOGRAPHY ANALYSIS. /AROMATIC AMINES/
GAS CHROMATOGRAPHIC METHOD FOR THE ANALYSIS & SEPARATION OF ISOMERS OF XYLIDINE. /TOTAL XYLIDINE/

Dates

Last modified: 08-15-2023

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